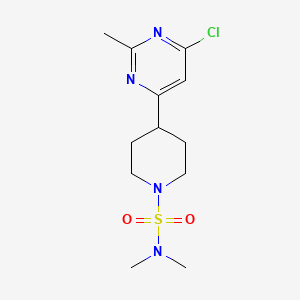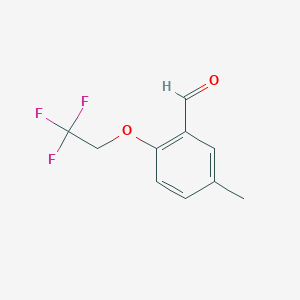
5-Methyl-2-(2,2,2-trifluoroethoxy)-benzaldehyde
Overview
Description
5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline consists of 9 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The predicted boiling point of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline is 237.0±40.0 °C and its predicted density is 1.244±0.06 g/cm3 .Scientific Research Applications
Synthesis of Tetrahydroisoquinolines and Tetrahydro-γ-carbolines
5-Methyl-2-(2,2,2-trifluoroethoxy)-benzaldehyde is used in the synthesis of complex organic compounds. For example, benzaldehydes are key intermediates in the one-pot synthesis of tetrahydroisoquinolin-4-ols, a process that involves a novel acid-catalyzed rearrangement of 5-aryloxazolidines (Moshkin & Sosnovskikh, 2013). Similarly, benzaldehydes react with nonstabilized azomethine ylides to form 5-aryloxazolidines, which are further converted to 2-(alkylamino)-1-arylethanols, including racemic adrenaline, through a simple two-step synthesis (Moshkin & Sosnovskikh, 2013).
Bioproduction of Benzaldehyde
Benzaldehyde, a derivative of 5-Methyl-2-(2,2,2-trifluoroethoxy)-benzaldehyde, is extensively used in the flavor industry. Its bioproduction through microbial biotransformation, like with Pichia pastoris, is gaining interest due to the advantages of biologically produced benzaldehyde in terms of price and consumer acceptance (Craig & Daugulis, 2013).
Catalysis and Organic Reactions
Benzaldehydes, including its derivatives, are involved in various catalytic processes and organic reactions. For example, the asymmetric addition of dimethylzinc to benzaldehyde is catalyzed by certain compounds, leading to insights into the origin of enantioselection in these reactions (Yamakawa & Noyori, 1999). Another application is seen in the synthesis of 2-bromobenzaldehydes from benzaldehydes using palladium-catalyzed ortho-bromination, demonstrating the versatility of these compounds in synthetic chemistry (Dubost et al., 2011).
Development of Chemosensors
Derivatives of benzaldehyde are also explored in the development of chemosensors. Compounds like 4-methyl-2,6-diformylphenol, related to benzaldehyde, have been used to create fluorescent chemosensors for pH, which can discriminate between normal and cancer cells (Dhawa et al., 2020).
properties
IUPAC Name |
5-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7-2-3-9(8(4-7)5-14)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCFPZRSVLGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2,2,2-trifluoroethoxy)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



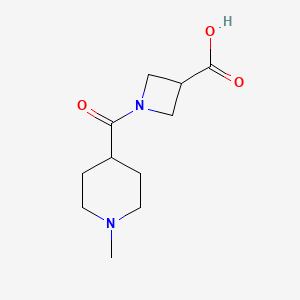
![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)
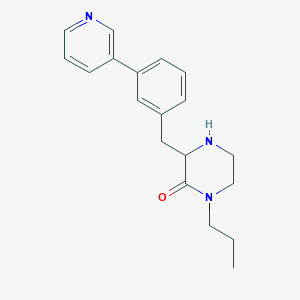


![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)
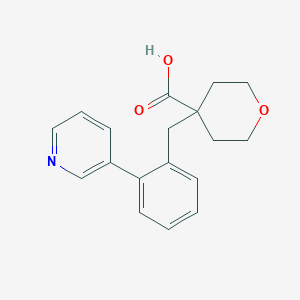
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
![4-[[3-(4-Fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid](/img/structure/B1401043.png)
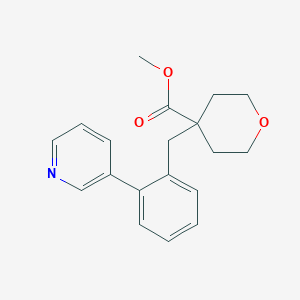
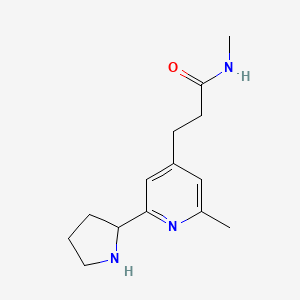
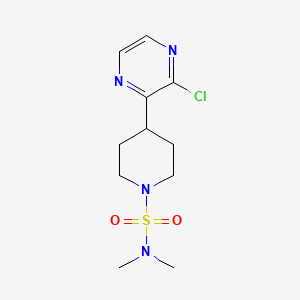
![Tert-butyl 2-[2-(6-chloropyridazin-3-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401050.png)
